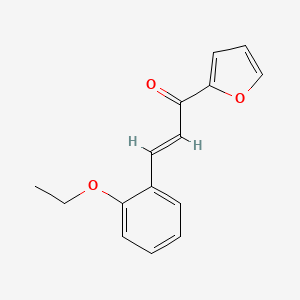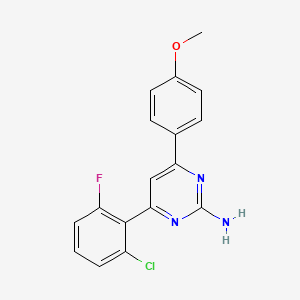
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as CMP-2A, is a synthetic compound that has been studied for its potential applications in the fields of biochemistry, physiology and drug development. CMP-2A has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer and neuroprotective properties. In addition, CMP-2A has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neuronal transmission.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in the fields of biochemistry, physiology and drug development. 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer and neuroprotective properties. In addition, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neuronal transmission.
Wirkmechanismus
The exact mechanism of action of 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is thought that 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine may act by binding to the active site of AChE, thus inhibiting its activity. In addition, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine may also interact with other proteins involved in the regulation of neuronal transmission, such as muscarinic receptors.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. In animal models, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to possess anti-inflammatory, anti-fungal, anti-cancer and neuroprotective properties. In addition, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neuronal transmission.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine for lab experiments include its ease of synthesis and its wide range of biological activities. The main limitation of using 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine for lab experiments is that its exact mechanism of action is not fully understood.
Zukünftige Richtungen
Future research on 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine should focus on further elucidating its mechanism of action and exploring its potential applications in the fields of biochemistry, physiology and drug development. In addition, further studies should be conducted to determine the optimal dosage for 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine and to investigate its potential side effects. Other potential future directions for 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine include the development of new synthesis methods and the exploration of its potential uses in other areas, such as agriculture and food science.
Synthesemethoden
The synthesis of 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been reported in the literature. The synthesis of 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves the reaction of 3-chlorophenol and 4-methoxyphenol with pyrimidine in the presence of a base, such as sodium hydroxide. The reaction proceeds in a series of steps, including the formation of an intermediate product, which is then reacted with an acid to yield the desired product. The reaction is typically carried out in an organic solvent, such as ethanol or methanol.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-7-5-11(6-8-14)15-10-16(21-17(19)20-15)12-3-2-4-13(18)9-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOBVDRFKAYXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)



